molecular formula C20H35N3O6S2 B12422660 Biotin-PEG3-methyl ethanethioate

Biotin-PEG3-methyl ethanethioate

Cat. No.: B12422660
M. Wt: 477.6 g/mol
InChI Key: ILRFJMGXXLLAJU-LNLFQRSKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-PEG3-methyl ethanethioate is a bioconjugation reagent that combines biotin, a triethylene glycol (PEG3) spacer, and a methyl ethanethioate functional group. The biotin moiety enables high-affinity binding to avidin or streptavidin, while the PEG3 spacer enhances solubility and reduces steric hindrance during binding interactions . The methyl ethanethioate group, a thioester derivative, provides a reactive handle for coupling with thiol-containing biomolecules (e.g., cysteine residues in proteins) or surfaces . This compound is widely used in biochemical assays, targeted drug delivery, and nanotechnology due to its dual functionality (biotin affinity and thiol reactivity).

Properties

Molecular Formula

C20H35N3O6S2

Molecular Weight

477.6 g/mol

IUPAC Name

S-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate

InChI

InChI=1S/C20H35N3O6S2/c1-15(24)30-13-12-29-11-10-28-9-8-27-7-6-21-18(25)5-3-2-4-17-19-16(14-31-17)22-20(26)23-19/h16-17,19H,2-14H2,1H3,(H,21,25)(H2,22,23,26)/t16-,17-,19-/m0/s1

InChI Key

ILRFJMGXXLLAJU-LNLFQRSKSA-N

Isomeric SMILES

CC(=O)SCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Canonical SMILES

CC(=O)SCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG3-methyl ethanethioate involves the conjugation of biotin with a polyethylene glycol (PEG) chain, followed by the attachment of a methyl ethanethioate group. The process typically includes the following steps:

    Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

    PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG3-amine, under mild conditions to form biotin-PEG3.

    Thioester Formation: The biotin-PEG3 is further reacted with methyl ethanethioate in the presence of a base like triethylamine to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:

    Custom Synthesis: Tailored synthesis protocols to meet specific requirements.

    cGMP Manufacturing: Compliance with current Good Manufacturing Practices to ensure product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG3-methyl ethanethioate primarily undergoes:

    Substitution Reactions: The thioester group can participate in nucleophilic substitution reactions.

    Biotinylation Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines or thiols can react with the thioester group.

    Mild Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the biotin and PEG moieties.

Major Products

    Biotinylated Proteins: When used in biotinylation reactions, the major products are biotinylated proteins or other biomolecules.

Scientific Research Applications

Role in PROTAC Synthesis

Mechanism of Action :
Biotin-PEG3-methyl ethanethioate serves as a linker in PROTACs, which are bifunctional molecules designed to induce targeted protein degradation through the ubiquitin-proteasome system. The compound connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, facilitating the selective degradation of undesired proteins within cells .

Case Studies :

  • A study demonstrated the successful use of biotin-based PROTACs to target and degrade specific proteins associated with cancer progression. The research highlighted how biotin's strong affinity for streptavidin allows for efficient capture and subsequent degradation of the target proteins .
  • Another investigation utilized this compound in developing a BioTAC system, which mapped small molecule interactions with protein complexes in live cells. This system allowed researchers to identify targets of small molecules like (+)-JQ1, enhancing our understanding of their mechanisms .

Bioconjugation Applications

Bioconjugation Efficiency :
The presence of the NHS (N-hydroxysuccinimide) ester functionality in related compounds allows for efficient conjugation with amine-containing biomolecules. This makes this compound suitable for various bioconjugation applications, including the development of targeted drug delivery systems and imaging agents.

Comparative Analysis :

Compound NameStructure HighlightsUnique Features
This compoundPEG-based linkerEfficient for PROTAC synthesis
NHS ester-PEG4-S-methyl ethanethioateLonger PEG chain (four units)Enhanced solubility; different pharmacokinetics
NHS ester-PEG3-BiotinIncorporates biotinStrong affinity binding for targeting applications

Research and Therapeutic Implications

Therapeutic Potential :
this compound is being explored in developing therapies for various diseases, including cancer and neurodegenerative disorders. By enabling targeted protein degradation, it holds promise for overcoming limitations associated with traditional small molecule inhibitors .

Recent Findings :
A recent publication highlighted the design of covalent VHL-targeted PROTACs using similar linkers to this compound. These compounds showed improved pharmacokinetic properties and potential for broader substrate scope in targeted protein degradation .

Mechanism of Action

Biotin-PEG3-methyl ethanethioate exerts its effects through the biotin moiety, which binds with high affinity to avidin or streptavidin. This interaction is utilized in various applications, such as:

    Protein Labeling: The biotin group labels proteins, enabling their detection and purification.

    Targeted Protein Degradation: In PROTACs, the this compound linker facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation.

Comparison with Similar Compounds

Solubility and Stability

  • All PEGylated derivatives exhibit enhanced water solubility compared to non-PEGylated biotin analogs .
  • Thiol-containing compounds (e.g., Biotin-PEG3-SH) are less stable than thioesters (e.g., this compound) due to oxidation sensitivity .

Specialized Uses

  • MTS-PEG3-Biotin : Ideal for site-specific labeling of cysteine residues in proteins, critical for structural studies .

Biological Activity

Biotin-PEG3-methyl ethanethioate is a significant compound utilized in biochemical research, particularly for its role as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound combines the properties of biotin, a vitamin with high affinity for avidin and streptavidin proteins, with a polyethylene glycol (PEG) spacer that enhances solubility and reduces aggregation of labeled proteins.

Chemical Structure and Properties

  • IUPAC Name : S-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate
  • Canonical SMILES : CC(=O)SCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Biological Activity

This compound exhibits several biological activities that make it valuable in research:

  • Biotinylation : The biotin moiety allows for specific labeling of proteins via avidin or streptavidin binding, which is crucial for various applications including protein purification and detection methods.
  • PROTAC Applications : As a PEG-based linker in PROTACs, it facilitates targeted degradation of specific proteins within cells. This approach has been shown to effectively modulate cellular pathways involved in cancer and other diseases by degrading target proteins rather than inhibiting them.
  • Cellular Uptake and Activity : Studies have demonstrated that biotinylated compounds generally retain their biological activity, suggesting that the addition of biotin does not hinder the function of the parent molecule.

Research Findings

Recent studies have highlighted the utility of this compound in various experimental setups:

  • Case Study 1 : In a study involving HEK293T cells treated with VHL-SF2-Biotin at varying concentrations, it was found that the compound facilitated dose-dependent engagement with target proteins, demonstrating its effectiveness in cellular applications .
  • Case Study 2 : Another research focused on the use of biotinylated polymers for fluorescent labeling showed that the high binding affinity between biotin and streptavidin significantly improved detection sensitivity in assays .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
BiotinylationSpecific labeling of proteins using avidin/streptavidin
PROTAC LinkerFacilitates targeted protein degradation
Cellular UptakeRetains biological activity post-biotinylation
Fluorescent LabelingEnhances detection sensitivity in assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.